

# Fura Red: A Technical Guide to its Fluorescence Response to Calcium

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## Compound of Interest

Compound Name: Fura Red

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This technical guide provides an in-depth exploration of **Fura Red**, a ratiometric, visible light-excitable fluorescent indicator used for the quantitative measurement of intracellular calcium ( $[Ca^{2+}]_i$ ). We will delve into the core principles of its fluorescence change upon calcium binding, present key quantitative data, provide detailed experimental methodologies, and illustrate relevant biological and experimental workflows.

## Core Principles of Fura Red Calcium Indication

**Fura Red** is a fluorescent chelator based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) structure, which gives it a high selectivity for  $Ca^{2+}$  over other divalent cations like  $Mg^{2+}$ . Unlike many calcium indicators that exhibit an increase in fluorescence upon binding calcium, **Fura Red**'s fluorescence intensity decreases when excited at approximately 488 nm as intracellular calcium concentration rises.[1][2]

The key advantage of **Fura Red** lies in its ratiometric nature. When bound to  $Ca^{2+}$ , its peak excitation wavelength shifts to a shorter wavelength. This spectral shift allows for the measurement of fluorescence at two different excitation wavelengths. The ratio of the fluorescence intensities at these two wavelengths provides a quantitative measure of  $[Ca^{2+}]_i$  that is largely independent of confounding variables such as dye concentration, cell path length, and photobleaching.[1][3]

Common excitation wavelength pairs for ratiometric measurements include 420 nm / 480 nm and 457 nm / 488 nm.[1][3] For flow cytometry applications, excitation using violet (406 nm) and green (532 nm) lasers has also been successfully employed.[4] The emission maximum remains relatively constant at around 640-660 nm.[5][6]

## Quantitative Data Presentation

The following tables summarize the key spectral and binding properties of **Fura Red**. It is important to note that while spectral characteristics are well-documented, precise photophysical parameters such as molar extinction coefficient and quantum yield are not as consistently reported in literature as they are for other dyes like Fura-2.

Table 1: Spectral Properties of **Fura Red**

State	Excitation Max ( $\lambda_{ex}$ )	Emission Max ( $\lambda_{em}$ )	Description
Ca <sup>2+</sup> -Free	~471 nm	~652 nm	Fluorescence is highest in the calcium-free state when excited near this wavelength.
Ca <sup>2+</sup> -Bound	~435 nm	~639 nm	Binding to calcium shifts the excitation maximum to a shorter wavelength. <a href="#">[7]</a>
Ratiometric Excitations	420 nm / 480 nm	~660 nm	A common pair for fluorescence microscopy. <a href="#">[3]</a>
406 nm / 532 nm	~660 nm	A pair used for flow cytometry applications. <a href="#">[4]</a>	
Common Excitation	488 nm	~660 nm	Widely used single wavelength for non-ratiometric observation, where fluorescence decreases with Ca <sup>2+</sup> . <a href="#">[1]</a> <a href="#">[2]</a>

Table 2: Calcium Binding Properties of **Fura Red**

Parameter	Value (in vitro)	Value (in situ)	Notes
Dissociation Constant (K <sub>d</sub> )	~400 nM	1.1 - 1.6 μM	The K <sub>d</sub> is a measure of binding affinity. The in situ value can be significantly higher due to interactions with the cytoplasmic environment, as observed in frog skeletal muscle fibers. [8][9]
Mean Reaction Volume (Δ <sub>d</sub> V̄)	-21.3 mL/mol	-	This value relates to the change in volume upon dissociation of Ca <sup>2+</sup> from the dye, which is relevant for high-pressure microscopy studies.

Note: Data on Molar Extinction Coefficient (ε), Quantum Yield (Φ), and Fluorescence Lifetime (τ) for **Fura Red** are not consistently available in the reviewed literature.

## Experimental Protocols

Accurate measurement of [Ca<sup>2+</sup>]<sub>i</sub> using **Fura Red** requires careful attention to dye loading, imaging, and calibration procedures. The following are representative protocols for fluorescence microscopy and flow cytometry.

## Protocol for Ratiometric Calcium Imaging in Adherent Cells

This protocol is adapted from standard methods for acetoxymethyl (AM) ester dyes.

Materials:

- **Fura Red**, AM (cell-permeant form)

- High-quality, anhydrous Dimethyl sulfoxide (DMSO)
- Pluronic™ F-127
- HEPES-buffered saline solution (HBSS) or other physiological buffer (phenol red-free)
- Probenecid (optional, anion-exchange inhibitor to prevent dye leakage)
- Ionomycin (calcium ionophore)
- EGTA (calcium chelator)
- High calcium and zero calcium calibration buffers

#### Procedure:

- Reagent Preparation:
  - Prepare a 1-5 mM stock solution of **Fura Red**, AM in anhydrous DMSO. Vortex to dissolve. Store desiccated at -20°C.
  - Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO.
  - Prepare a working dye loading buffer. Dilute the **Fura Red**, AM stock solution into physiological buffer to a final concentration of 1-5 µM. To aid in solubilization, pre-mix the **Fura Red**, AM aliquot with an equal volume of the 20% Pluronic F-127 stock solution before final dilution.
  - If using, add probenecid to the final loading buffer (typically 1-2.5 mM).
- Cell Loading:
  - Grow adherent cells on coverslips to the desired confluency.
  - Remove the culture medium and wash the cells once with the physiological buffer.
  - Add the **Fura Red** loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal time and concentration should be determined empirically for each cell

type.

- After incubation, wash the cells two to three times with fresh physiological buffer to remove extracellular dye.
- Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
- Imaging:
  - Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.
  - Excite the cells alternately at ~420 nm and ~480 nm, and collect the emitted fluorescence at >620 nm.
  - Acquire a baseline fluorescence ratio before applying a stimulus.
  - Add the agonist or stimulus of interest and record the change in the fluorescence ratio over time.
- In Situ Calibration (to convert ratio to  $[Ca^{2+}]$ ):
  - At the end of the experiment, determine the minimum ratio ( $R_{min}$ ) by perfusing the cells with a zero-calcium buffer containing EGTA (e.g., 5-10 mM) and a low dose of a calcium ionophore like ionomycin (e.g., 1-5  $\mu M$ ) to deplete intracellular calcium.
  - Determine the maximum ratio ( $R_{max}$ ) by perfusing with a high-calcium buffer (e.g., 1-10 mM  $Ca^{2+}$ ) containing the same concentration of ionomycin to saturate the dye with calcium.
  - Calculate the intracellular calcium concentration using the Grynkiewicz equation:  $[Ca^{2+}] = K_d * [(R - R_{min}) / (R_{max} - R)] * (F_{free} \text{ at } \lambda_2 / F_{bound} \text{ at } \lambda_2)$  \*\* Where R is the experimental ratio,  $K_d$  is the dissociation constant, and  $(F_{free} \text{ at } \lambda_2 / F_{bound} \text{ at } \lambda_2)$  is the ratio of fluorescence intensities at the second excitation wavelength for calcium-free and calcium-bound dye.

## Protocol for Calcium Flux by Flow Cytometry

This protocol is ideal for measuring responses in cell suspensions and heterogeneous populations.

Materials:

- Same as for microscopy, but cells will be in suspension.

Procedure:

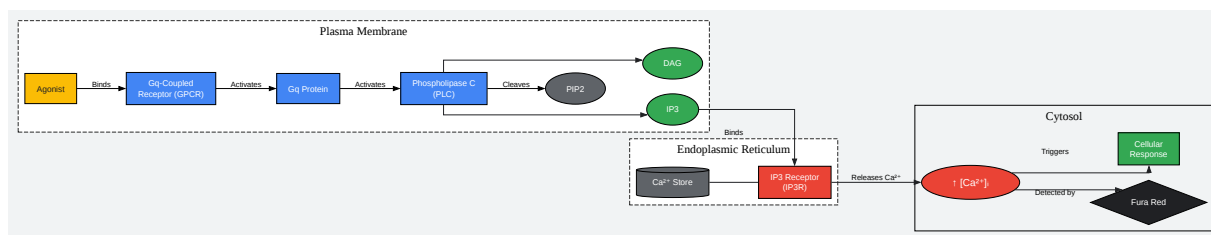
- Cell Preparation & Loading:
  - Prepare a single-cell suspension at a concentration of  $1-5 \times 10^6$  cells/mL in a physiological buffer.
  - Add **Fura Red**, AM to a final concentration of  $1-5 \mu\text{M}$  (pre-mixed with Pluronic F-127 as described above).
  - Incubate for 30 minutes at  $37^\circ\text{C}$ , protected from light.
  - Wash the cells once by centrifugation and resuspend in fresh buffer to remove excess dye.
  - Allow cells to de-esterify for at least 30 minutes at room temperature.
- Flow Cytometry Analysis:
  - Equilibrate the cell suspension at  $37^\circ\text{C}$  for 5-10 minutes before analysis.
  - Set up the flow cytometer to excite with violet ( $\sim 405 \text{ nm}$ ) and blue/green ( $\sim 488-532 \text{ nm}$ ) lasers and to collect emission in a red channel ( $\sim 660/20 \text{ nm}$  bandpass filter).
  - Acquire a baseline signal for 20-30 seconds to establish the resting state ratio.
  - Briefly remove the sample tube, add the stimulus (e.g., GPCR agonist, ionomycin), and immediately re-acquire the sample, recording continuously for several minutes.

- Analyze the data using kinetics software to plot the ratio of fluorescence intensity from the two excitation lasers over time.

## Mandatory Visualizations

### Signaling Pathway: GPCR-Mediated Calcium Release

The diagram below illustrates a canonical Gq-coupled G-protein-coupled receptor (GPCR) signaling pathway, a common application for **Fura Red**. Activation of this pathway leads to an increase in intracellular calcium, which is detected by the indicator.



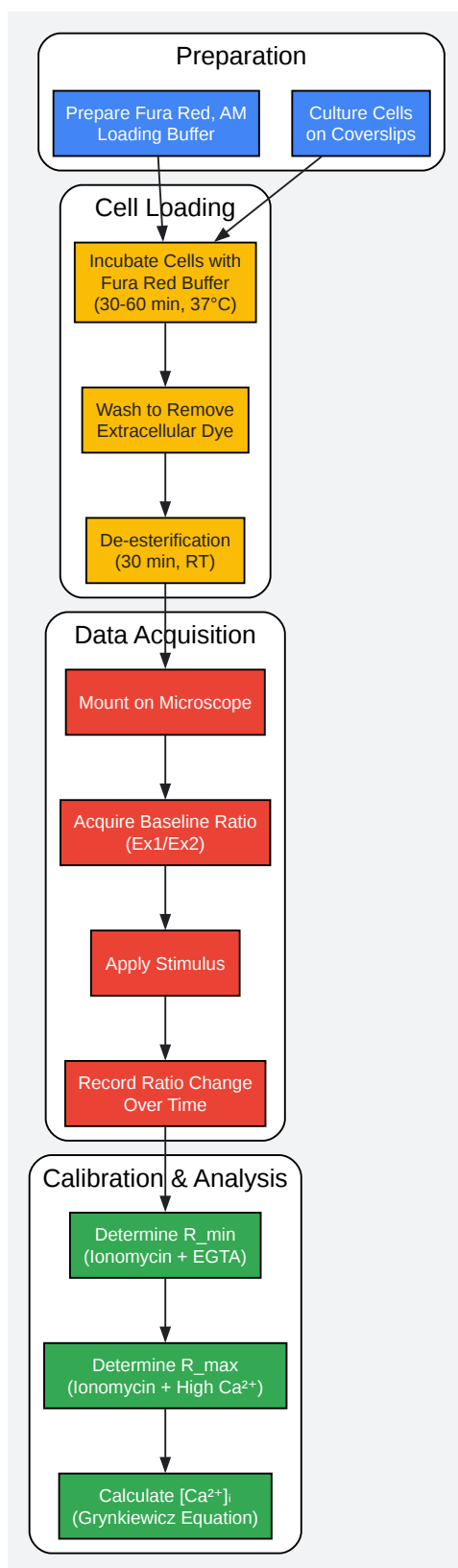
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Caption: GPCR signaling cascade leading to intracellular calcium release measured by **Fura Red**.

### Experimental Workflow: Ratiometric Imaging

The following diagram outlines the logical flow of a typical ratiometric calcium imaging experiment using **Fura Red**.





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## References

- 1. Fluorescent Ca<sup>2+</sup> Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Fura Red, potassium salt | AAT Bioquest [aatbio.com]
- 3. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Spectrum [Fura Red (calcium bound)] | AAT Bioquest [aatbio.com]
- 7. Use of fura red as an intracellular calcium indicator in frog skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of fura red as an intracellular calcium indicator in frog skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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